molecular formula C18H33GdN4O10 B13391425 2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate

2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate

Cat. No.: B13391425
M. Wt: 622.7 g/mol
InChI Key: LAKUDJWFTFYTQQ-UHFFFAOYSA-K
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Description

2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate is a complex chemical compound that features a gadolinium ion coordinated with a macrocyclic ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate typically involves the coordination of gadolinium ions with a pre-synthesized macrocyclic ligand The macrocyclic ligand is synthesized through a series of condensation reactions involving carboxylate and hydroxyl functional groups

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the preparation of the macrocyclic ligand, followed by its reaction with gadolinium salts in a controlled environment. The product is then purified using techniques such as crystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carboxylate groups can be reduced to alcohols.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylate groups can produce alcohols.

Scientific Research Applications

2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate has several scientific research applications:

    Medical Imaging: Due to the presence of gadolinium, this compound is used as a contrast agent in magnetic resonance imaging (MRI) to enhance the visibility of internal structures.

    Materials Science: The compound’s unique coordination chemistry makes it useful in the development of advanced materials with specific magnetic and electronic properties.

    Biological Studies: It is used in studies involving metal ion interactions with biological molecules, providing insights into metal ion transport and storage in biological systems.

Mechanism of Action

The mechanism of action of 2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate involves the interaction of the gadolinium ion with various molecular targets. In medical imaging, the gadolinium ion enhances the contrast by interacting with water molecules, altering their relaxation times and improving image clarity. The macrocyclic ligand stabilizes the gadolinium ion, preventing its release into the body and reducing toxicity.

Comparison with Similar Compounds

Similar Compounds

    Gadolinium-DTPA (Gadopentetate Dimeglumine): Another gadolinium-based contrast agent used in MRI.

    Gadolinium-DO3A (Gadoteridol): A similar compound with a different macrocyclic ligand, used for its stability and lower toxicity.

Uniqueness

2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate is unique due to its specific macrocyclic ligand, which provides enhanced stability and coordination properties compared to other gadolinium-based compounds. This makes it particularly suitable for applications requiring high stability and low toxicity.

Properties

Molecular Formula

C18H33GdN4O10

Molecular Weight

622.7 g/mol

IUPAC Name

2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate

InChI

InChI=1S/C18H34N4O9.Gd.H2O/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);;1H2/q;+3;/p-3

InChI Key

LAKUDJWFTFYTQQ-UHFFFAOYSA-K

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].O.[Gd+3]

Origin of Product

United States

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